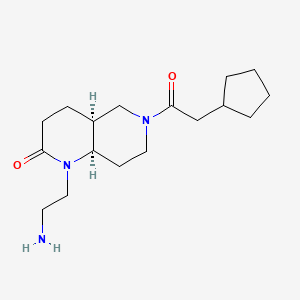
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Scientific Research Applications
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is not fully understood. However, it has been suggested that this compound may inhibit the synthesis of nucleic acids, thus preventing the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and replication of microorganisms and cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol in laboratory experiments is its significant antimicrobial and anticancer activity. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for research on 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol. One direction is to investigate the mechanism of action of this compound in more detail, to better understand how it inhibits the growth and replication of microorganisms and cancer cells. Another direction is to explore the potential use of this compound in combination with other antimicrobial and anticancer agents, to enhance its activity and reduce the risk of resistance development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol can be synthesized using different methods. One of the most common methods involves the reaction of 7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-ol with 4-nitrophenyl chloroformate in the presence of triethylamine. The reaction yields 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenyl carbonate, which is then hydrolyzed to obtain 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol.
properties
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-5-12-8-22-17(23-9-13(12)6-11(10)2)15-7-14(18(20)21)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQCGZPYLBAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)
![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)

![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)